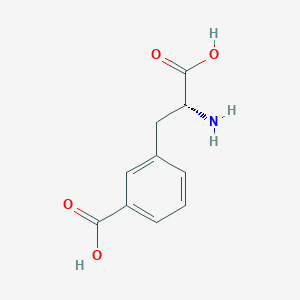
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide is a thiazole derivative, a class of compounds known for their diverse biological activities. Thiazole rings are heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(methylamino)thiazole-5-sulfonamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as methanol and water, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(methylamino)thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(methylamino)thiazole-5-sulfonamide: Similar in structure but with a methyl group instead of an ethyl group.
2-Chloro-4-methylthiazole-5-sulfonamide: Contains a chlorine atom, which can alter its chemical properties and biological activity.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with different substituents, leading to varied biological activities.
Uniqueness
4-Ethyl-2-(methylamino)thiazole-5-sulfonamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the ethyl group and the sulfonamide moiety can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C6H11N3O2S2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
4-ethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S2/c1-3-4-5(13(7,10)11)12-6(8-2)9-4/h3H2,1-2H3,(H,8,9)(H2,7,10,11) |
Clave InChI |
VSVROKAFTZIOCN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=N1)NC)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


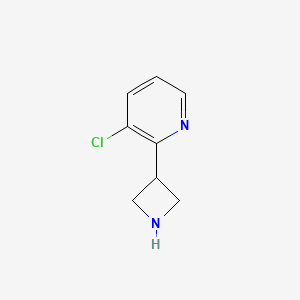
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
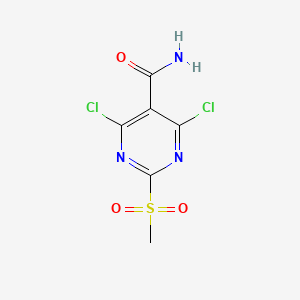
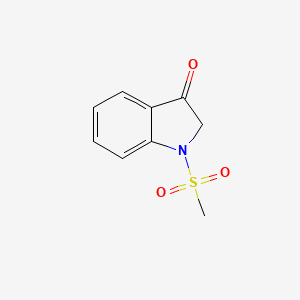
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
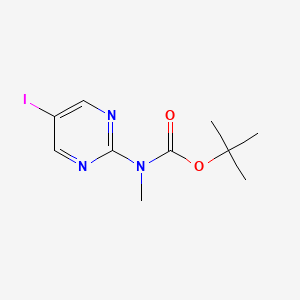


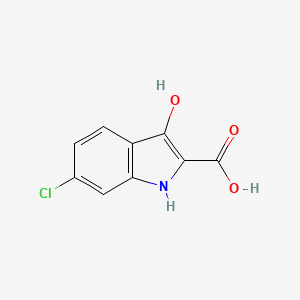
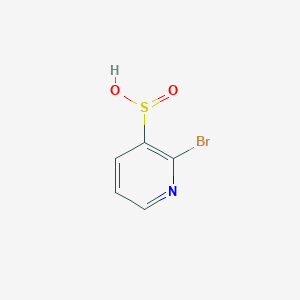
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)


